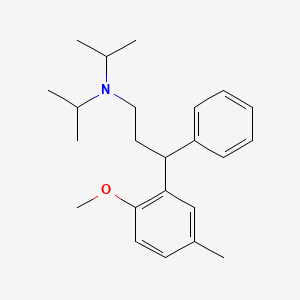
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl-
Vue d'ensemble
Description
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- is a complex organic compound with a unique structure that includes a benzene ring, a propanamine chain, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- typically involves multiple steps, including the formation of the benzene ring, the introduction of the propanamine chain, and the addition of the methoxy and methyl groups. Common reagents used in these reactions include halogenated benzene derivatives, amines, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and alkylating agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- include other benzenepropanamine derivatives with different substituents. These compounds may have similar structures but differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses.
Propriétés
Formule moléculaire |
C23H33NO |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H33NO/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6/h7-13,16-18,21H,14-15H2,1-6H3 |
Clé InChI |
CCXFTVHDCYNKJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













